![molecular formula C9H11N3O4 B1518575 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid CAS No. 1156424-49-5](/img/structure/B1518575.png)
3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid
Overview
Description
“3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” is a unique chemical compound. The oxadiazole molecule in its structure is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This type of structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as our compound of interest, involves various methods . One method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, reaching up to 94% .
Molecular Structure Analysis
The molecular structure of “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” includes a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . This structure allows for the placement of various substituents, which can alter the properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” and similar compounds can be quite diverse. Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .
Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been extensively studied for their potential anticancer properties. The cyclopropyl group attached to the oxadiazol ring in this compound could potentially interact with various biological targets, influencing cell proliferation and apoptosis. Research has shown that similar structures exhibit activity against cancer cell lines such as HeLa, HCT-116, and MCF-7 .
Antimicrobial Efficacy
The oxadiazol ring is known for its antimicrobial properties. The specific structure of “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” could be synthesized and evaluated for its effectiveness against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .
Antioxidant Potential
Oxadiazole derivatives have been identified as potent antioxidants. The unique substitution pattern of the compound may offer a new avenue for the exploration of antioxidant therapies, which are crucial in combating oxidative stress-related diseases .
Acetylcholinesterase Inhibition
This compound could be investigated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer’s. By designing and synthesizing derivatives of 1,3,4-oxadiazole, researchers aim to find efficient and low-toxicity agents for the treatment of such conditions .
Future Directions
The future directions for “3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid” and similar compounds are promising. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-6(3-4-7(14)15)10-9-12-11-8(16-9)5-1-2-5/h5H,1-4H2,(H,14,15)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHUCKSBRCXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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